![molecular formula C18H13F2N3O2 B2618584 N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide CAS No. 1448128-90-2](/img/structure/B2618584.png)

N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

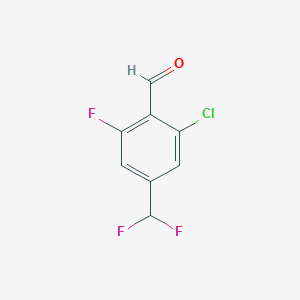

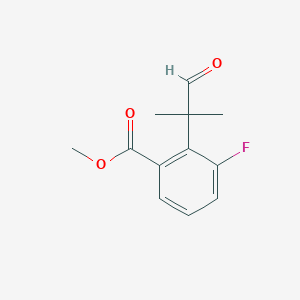

“N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide” is a synthetic compound. It belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The structures of these synthesized compounds are characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The molecular structure of “N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide” is characterized by the presence of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Chemical Reactions Analysis

Pyrazole derivatives, including “N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide” can be characterized by techniques such as 1H NMR, 13C NMR, and HRMS .Scientific Research Applications

Synthetic Pathways and Applications in Agricultural Chemistry

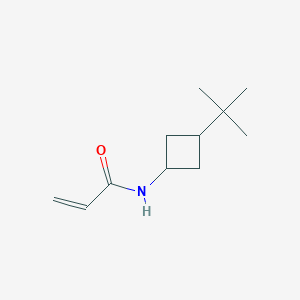

The synthesis of pyrazole carboxamide derivatives, such as N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide, has led to the discovery of compounds with significant agricultural applications. For example, certain fluorine-containing pyrazole carboxamides exhibit good nematocidal activity against M. incognita, demonstrating their potential as effective agents in controlling nematode infestations in crops (Zhao et al., 2017).

Role in Antifungal Discovery

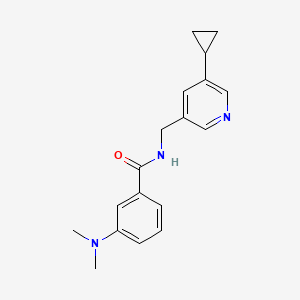

Pyrazole-4-carboxamide scaffolds, including variations of the core structure of N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide, have been identified as key molecular skeletons for designing highly efficient agricultural fungicides targeting succinate dehydrogenase (SDH). Novel pyrazole-4-formylhydrazine derivatives bearing a diphenyl ether moiety, for instance, have shown excellent antifungal effects against pathogens like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea, highlighting their potential as potent SDH inhibitors (Wang et al., 2020).

Herbicidal Activity

Research into pyrazole-4-carboxamide derivatives has also revealed their utility in developing new herbicides. Compounds synthesized with specific substituents have demonstrated promising herbicidal activity against a variety of weeds, along with excellent crop safety. This research underscores the potential of pyrazole carboxamide derivatives in creating selective and effective herbicidal solutions (Ohno et al., 2004).

Advanced Material Development

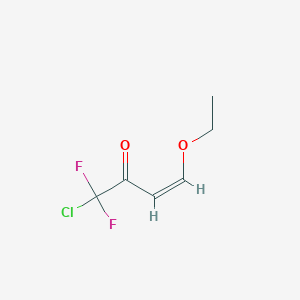

The unique chemical structure of N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide and its analogs opens avenues for their application in the development of advanced materials. For instance, derivatives of pyrazole-4-carboxamide have been explored for their optical properties, leading to the creation of compounds with potential applications in organic electronics and photovoltaic systems due to their medium to strong blue fluorescence-emitting ability (Chen et al., 2012).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to inhibit certain enzymes or bind to specific receptors, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological pathways, depending on the specific targets they interact with .

Result of Action

Similar compounds have been found to exert a variety of effects at the molecular and cellular level, depending on their specific targets and the pathways they affect .

Future Directions

Pyrazole derivatives, including “N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide”, have potential applications in various fields such as technology, medicine, and agriculture due to their diverse biological activities . Further studies are needed to explore their full potential.

properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O2/c19-11-6-5-10(14(20)7-11)8-21-18(24)17-13-9-25-15-4-2-1-3-12(15)16(13)22-23-17/h1-7H,8-9H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIZTFBBYBBOPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)NCC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2618503.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2618504.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2618506.png)

![1-(3,5-dimethoxybenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618511.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618513.png)

![N-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2618517.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide](/img/structure/B2618520.png)